2-Bromo-4,6-dichlorobenzonitrile

Beschreibung

Significance of Nitrile and Halogen Functionalities in Organic Synthesis

The utility of halogenated benzonitriles stems from the reactivity of their two key functional groups. The nitrile group is a versatile functional handle; its carbon-nitrogen triple bond can participate in a variety of chemical transformations. bldpharm.com Nitriles are readily converted into other important functional groups, such as primary amines through reduction or carboxylic acids via hydrolysis. bldpharm.comcymitquimica.com They also engage in cycloaddition reactions to form complex heterocyclic structures. mdpi.com

Halogen atoms on the aromatic ring act as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are crucial participants in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). cymitquimica.comsemanticscholar.org The type of halogen (F, Cl, Br, I) and its position on the ring influence the compound's reactivity, with the electron-withdrawing nature of halogens also affecting the properties of the aromatic system. cymitquimica.com

Overview of Dichlorobenzonitrile Derivatives in Advanced Chemical Research

Among halogenated benzonitriles, dichlorobenzonitrile derivatives are of significant interest. A prominent example is 2,6-dichlorobenzonitrile (B3417380), widely known by its common name dichlobenil (B1670455), which is an effective herbicide used to control annual and perennial weeds. google.com Beyond agrochemicals, dichlorobenzonitriles serve as pivotal starting materials and intermediates in the synthesis of pharmaceuticals and other fine chemicals. mdpi.comgoogle.com Their reaction with hydrazine (B178648), for instance, is a key step in producing 3-aminoindazole scaffolds, which are privileged structures in medicinal chemistry found in various therapeutic agents. mdpi.comsemanticscholar.org The reactivity of dichlorobenzonitriles in cycloaddition and substitution reactions makes them versatile precursors for a wide range of more complex molecules. semanticscholar.org

Scope and Research Significance of 2-Bromo-4,6-dichlorobenzonitrile

This compound is a specific tri-halogenated benzonitrile (B105546) derivative that holds potential as a specialized building block in synthetic chemistry. As a commercially available research chemical, its primary significance lies in its utility as an intermediate for constructing more complex molecular architectures. bldpharm.comreagentia.eu Notably, the compound has been cited in patent literature as a key intermediate in the development of small molecule bradykinin (B550075) B1 receptor antagonists. chiralen.com Bradykinin B1 receptors are implicated in physiological processes such as inflammation and pain, making antagonists for this receptor a target for potential new therapeutic agents. This application underscores the importance of this compound in exploratory drug discovery and medicinal chemistry research.

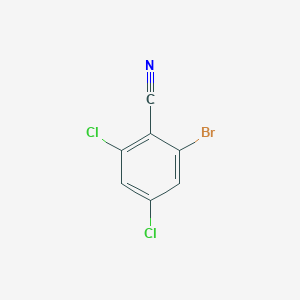

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4,6-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYBWCZPVMFKKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 4,6 Dichlorobenzonitrile

Regioselective Bromination Approaches for Halogenated Benzonitriles

The introduction of a bromine atom at a specific position on the benzonitrile (B105546) ring is a critical step in the synthesis of 2-bromo-4,6-dichlorobenzonitrile and its isomers. The directing effects of the existing chloro and nitrile substituents play a significant role in determining the outcome of the bromination reaction.

Bromination of 2,6-Dichlorobenzonitrile (B3417380) Precursors

Several brominating agents and reaction conditions have been explored to achieve the desired regioselectivity. A common method involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid. mdpi.com For instance, treating 2,6-dichlorobenzonitrile with NBS in 96% sulfuric acid at 0°C yields 3-bromo-2,6-dichlorobenzonitrile (B3239784). mdpi.com Another reported method utilizes potassium bromate (B103136) and sulfuric acid, although this reaction is noted to be highly exothermic and may pose safety risks. vcu.edumdpi.com

The choice of brominating agent and reaction conditions is crucial for controlling the position of bromination and minimizing the formation of unwanted isomers. researchgate.net

Mechanistic Investigations of Electrophilic Aromatic Bromination

The bromination of halogenated benzonitriles proceeds through an electrophilic aromatic substitution mechanism. libretexts.orglibretexts.orgminia.edu.egpressbooks.pub The nitrile group (-CN) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. The chlorine atoms also exert a deactivating inductive effect but can direct incoming electrophiles to specific positions through resonance.

The mechanism involves two main steps:

Formation of the electrophile: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), making one bromine atom more electrophilic. libretexts.orglibretexts.orgpressbooks.pub This creates a reactive species that can attack the benzene (B151609) ring. libretexts.orglibretexts.orgpressbooks.pub

Attack by the aromatic ring: The π electrons of the benzonitrile ring act as a nucleophile, attacking the electrophilic bromine. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. libretexts.orglibretexts.orgpressbooks.pub

Deprotonation: A weak base removes a proton from the carbon atom where the bromine has attached, restoring the aromaticity of the ring and yielding the final brominated product. libretexts.orglibretexts.org

The regioselectivity of the bromination is determined by the stability of the intermediate carbocation. The electron-withdrawing nature of the nitrile and chloro groups influences the distribution of positive charge in the arenium ion, favoring substitution at certain positions over others.

Advanced Synthetic Routes to this compound

Beyond direct bromination, other synthetic strategies have been developed to access this compound and its derivatives.

Transition Metal-Catalyzed Coupling Reactions in Benzonitrile Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While not a direct route to this compound itself, these reactions are crucial for the synthesis of related and more complex benzonitriles. For instance, palladium-catalyzed ortho-halogenation using a cyano group as a directing group has been shown to be effective for introducing halogens (I, Br, Cl) onto the aromatic ring of various arylnitriles. organic-chemistry.org Additionally, 2-bromobenzonitriles can be used in transition metal-catalyzed reactions to produce 3-aminoindazoles, important scaffolds in medicinal chemistry. semanticscholar.org

Exploration of Alternative Halogenation Strategies

Researchers are continually exploring safer and more efficient halogenation methods. Visible light-mediated halogenation has emerged as a more sustainable approach, often utilizing photocatalysts to generate halogen radicals under milder conditions. rsc.org For benzylic brominations, N-bromosuccinimide (NBS) is a common and safer alternative to liquid bromine, often initiated by light or radical initiators. rsc.org

Another strategy involves the halogenation of pre-functionalized aromatic compounds. For example, the Sandmeyer reaction allows for the conversion of an amino group on an aromatic ring to a halogen via a diazonium salt intermediate. organic-chemistry.org This provides a regiocontrolled method for introducing halogens. Furthermore, decarboxylative halogenation offers a route to aryl halides from aromatic carboxylic acids, which can be advantageous for accessing specific isomers that are difficult to obtain through direct halogenation. acs.org

Derivatization and Chemical Transformations of this compound

The presence of multiple reactive sites—the nitrile group and the halogen atoms—makes this compound a versatile intermediate for further chemical modifications. cymitquimica.com

The bromine and chlorine atoms can be substituted by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. For example, catalytic hydrogenation can reduce the nitrile group to an aminomethyl group.

A significant application of a related isomer, 3-bromo-2,6-dichlorobenzonitrile, is in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor, Lenacapavir. inventi.inchemrxiv.orgresearchgate.netsemanticscholar.orgmdpi.com This transformation involves a regioselective cyclization reaction with hydrazine (B178648), where the bromine and one of the chlorine atoms are displaced to form the indazole ring system. researchgate.netsemanticscholar.orgmdpi.com The reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate (B1144303) in 2-methyltetrahydrofuran (B130290) (2-MeTHF) at elevated temperatures yields the desired indazole derivative. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In the case of this compound, the nitrile (-CN) group serves as a powerful electron-withdrawing substituent, facilitating the attack of nucleophiles on the aromatic ring. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubpearson.commasterorganicchemistry.com The presence of halogen atoms (bromine and chlorine) provides leaving groups for the substitution.

A significant application of SNAr pathways involving a derivative of this compound is in the synthesis of precursors for pharmacologically active molecules. vcu.edu A process starting with the related compound 2,6-dichlorobenzonitrile involves an initial electrophilic bromination to yield 4-bromo-2,6-dichlorobenzonitrile (B1282827) (an isomer of the title compound). vcu.edu This intermediate then undergoes a nucleophilic aromatic substitution reaction with hydrazine hydrate. vcu.edusmolecule.com The hydrazine acts as the nucleophile, attacking the carbon atom bearing a chloro group. This substitution is a key step that leads to the formation of a new carbon-nitrogen bond, displacing one of the chlorine atoms. The electron-withdrawing nature of the nitrile group, positioned ortho to the reaction site, is crucial for stabilizing the anionic intermediate and driving the reaction forward. pressbooks.pubmasterorganicchemistry.com This specific SNAr reaction serves as the initial step in a sequence that ultimately forms a heterocyclic system. vcu.edu

| Starting Material | Nucleophile | Key Features | Product Type |

|---|---|---|---|

| 4-Bromo-2,6-dichlorobenzonitrile | Hydrazine Hydrate | Electron-withdrawing nitrile group activates the ring; Chlorine acts as the leaving group. | Hydrazinyl-bromochlorobenzonitrile intermediate |

Cyclization Reactions and Heterocycle Formation via the Nitrile Group

The nitrile group of this compound and its isomers is not only an activating group but also a key functional handle for constructing heterocyclic rings. Following an initial nucleophilic substitution, the nitrile moiety can participate in intramolecular cyclization reactions.

A prominent example is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the HIV capsid inhibitor, Lenacapavir. researchgate.netnih.govchemrxiv.org The synthesis starts from 2,6-dichlorobenzonitrile, which is first brominated. The resulting 4-bromo-2,6-dichlorobenzonitrile is then treated with hydrazine. vcu.edunih.govchemrxiv.org This process involves an initial SNAr reaction, as discussed previously, followed by a regioselective cyclization. The newly introduced hydrazine moiety attacks the nitrile carbon in an intramolecular fashion, leading to the formation of a pyrazole (B372694) ring fused to the benzene ring, thus creating the indazole core. vcu.eduresearchgate.net This reaction sequence efficiently converts a simple benzenoid starting material into a valuable, functionalized heterocycle in good yields. researchgate.netnih.gov

| Reactant | Reagent | Reaction Type | Heterocyclic Product | Overall Yield |

|---|---|---|---|---|

| 4-Bromo-2,6-dichlorobenzonitrile | Hydrazine | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization | 7-Bromo-4-chloro-1H-indazol-3-amine | 38-45% (over two steps from 2,6-dichlorobenzonitrile) researchgate.netnih.govchemrxiv.org |

Palladium-Catalyzed Cross-Coupling Reactions for Bromobenzonitrile Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the differing reactivity of the carbon-halogen bonds can be exploited to achieve regioselective functionalization. In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the trend I > OTf > Br >> Cl. uwindsor.ca This hierarchy allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bonds intact, provided the reaction conditions are carefully controlled. nih.gov

This selective reactivity is a cornerstone of modern organic synthesis, enabling the sequential introduction of different substituents onto an aromatic core. nih.gov While specific examples detailing the cross-coupling of this compound itself are not extensively documented in the provided search results, the principles can be applied. For instance, Suzuki-Miyaura or Sonogashira couplings could be performed on this substrate. nih.govbeilstein-journals.org In a potential Suzuki coupling, this compound would react with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond selectively at the bromine-substituted position. beilstein-journals.org

| Substrate | Coupling Partner (Example) | Reaction Type | Predicted Major Product | Rationale |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Suzuki-Miyaura Coupling | 2-Aryl-4,6-dichlorobenzonitrile | The C-Br bond is significantly more reactive towards oxidative addition to Pd(0) than the C-Cl bonds. uwindsor.ca |

| This compound | Terminal Alkyne | Sonogashira Coupling | 2-(Alkynyl)-4,6-dichlorobenzonitrile | Preferential oxidative addition at the C-Br bond site. beilstein-journals.org |

The resulting 2-substituted-4,6-dichlorobenzonitrile could then potentially undergo further cross-coupling reactions at the less reactive chloro positions under more forcing conditions, or be used in other transformations, demonstrating the synthetic utility afforded by the differential reactivity of the halogen substituents.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4,6 Dichlorobenzonitrile

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of 2-Bromo-4,6-dichlorobenzonitrile reveals characteristic absorption bands that correspond to the various vibrational modes of the molecule. A prominent feature in the FT-IR spectrum is the band corresponding to the C≡N (nitrile) stretching vibration, which is typically observed around 2230 cm⁻¹. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. core.ac.uk Furthermore, the spectrum will exhibit bands corresponding to C-C stretching vibrations within the benzene (B151609) ring, as well as C-Cl and C-Br stretching modes. The precise positions of these bands can be influenced by the electronic effects of the substituents and their positions on the aromatic ring. Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of these bands to specific vibrational motions. nih.govnih.gov

| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| C≡N Stretch | ~2230 |

| Aromatic C-H Stretch | 3100-3000 core.ac.uk |

| C-C Stretch (aromatic) | Varies |

| C-Cl Stretch | Varies |

| C-Br Stretch | Varies |

Raman Spectroscopy Investigations

Complementing the FT-IR data, Raman spectroscopy provides information on the vibrational modes of this compound. The C≡N stretching vibration is also observable in the Raman spectrum. jchps.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netiitkgp.ac.in Computational studies are often employed to calculate the theoretical vibrational frequencies and intensities, which aids in the interpretation of the experimental spectra. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for determining the precise connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide crucial structural information.

The ¹H NMR spectrum is expected to show signals for the aromatic protons. docbrown.info The chemical shifts and coupling patterns of these protons are influenced by the surrounding halogen and nitrile substituents. The ¹³C NMR spectrum will exhibit distinct signals for each unique carbon atom in the molecule, including the carbon of the nitrile group (typically around δ ~118 ppm) and the carbons of the benzene ring. ias.ac.in The chemical shifts of the aromatic carbons are affected by the electronegativity and position of the bromine and chlorine atoms. chemicalbook.com

| Nucleus | Approximate Chemical Shift (ppm) |

| ¹H (Aromatic) | δ 7.2–8.1 |

| ¹³C (Nitrile) | ~118 |

| ¹³C (Aromatic) | Varies |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the molecule upon absorption of ultraviolet or visible light. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic ring and the nitrile group. jchps.comiitkgp.ac.in The positions and intensities of these absorption maxima are influenced by the presence of the halogen substituents and the nitrile group, which can cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts). researchgate.net Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and compare them with the experimental spectrum. jchps.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound reveals how the individual molecules are arranged in the crystal lattice. preprints.org The packing is governed by a variety of intermolecular interactions, including halogen bonding (C-Br···N, C-Cl···N), dipole-dipole interactions, and van der Waals forces. researchgate.netbohrium.com These interactions play a crucial role in stabilizing the crystal structure. rsc.org The study of these interactions is important for understanding the physical properties of the solid material and can be relevant in the context of crystal engineering. rsc.orgacs.org

Hydrogen Bonding Network Analysis in Related Structures

The analysis of intermolecular interactions, particularly hydrogen bonding, is crucial for understanding the crystal packing and solid-state properties of molecular compounds. While specific crystal structure data for this compound is not extensively detailed in the cited literature, a comprehensive understanding can be derived from the analysis of closely related structures, such as other halogenated benzonitriles.

Theoretical and experimental studies on similar molecules reveal the presence of various non-covalent interactions that dictate their supramolecular architecture. researchgate.netmdpi.com In chlorinated benzonitriles, for instance, the dominant intermolecular interactions are often observed between the halogen atoms and the nitrile group (X···N). researchgate.net The crystal structure of 2,6-dichlorobenzonitrile (B3417380), a direct precursor to the title compound, shows evidence of strong intermolecular contacts involving halogen atoms (Cl···Cl) and interactions between hydrogen atoms and the nitrogen of the nitrile group (H···N). researchgate.netmdpi.com

Computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis are instrumental in visualizing and quantifying these weak interactions. mdpi.com The molecular electrostatic potential (MEP) map, for example, helps in identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting potential hydrogen bonding interactions. researchgate.net For halogenated benzonitriles, the nitrogen atom of the nitrile group and the halogen atoms typically represent regions of negative electrostatic potential, making them potential hydrogen bond acceptors.

In the case of this compound, it is plausible that the crystal packing is influenced by a network of weak hydrogen bonds and other intermolecular contacts. These may include C-H···N interactions, where the aromatic protons interact with the nitrogen atom of the nitrile group of an adjacent molecule. Additionally, halogen-halogen (Br···Cl, Cl···Cl) and halogen-π interactions could play a significant role in the stabilization of the crystal lattice. The presence of both bromine and chlorine atoms enhances the potential for diverse and complex intermolecular contacts. mdpi.com

The analysis of related structures, such as 2-bromo-4,6-dinitroaniline, reveals the formation of N-H···O and C-H···O hydrogen bonds, as well as C-Br···π interactions, which collectively create a three-dimensional network. nih.gov Although this compound lacks the strong hydrogen-bond-donating amino group, the principles of intermolecular interactions observed in similar halogenated aromatic compounds provide a solid foundation for predicting its solid-state behavior.

Table of Spectroscopic Data for Related Halogenated Benzonitriles

| Spectroscopic Technique | Functional Group | Typical Wavenumber/Chemical Shift | Reference |

| FT-IR | C≡N stretch | ~2230 cm⁻¹ | |

| FT-IR | C-Cl stretch | Asymmetric modes | researchgate.net |

| ¹H NMR | Aromatic C-H | δ 7.0-8.0 ppm | mdpi.com |

| ¹³C NMR | Aromatic C | δ 110-140 ppm | |

| ¹³C NMR | C≡N | ~δ 115-120 ppm |

Computational Chemistry and Theoretical Investigations of 2 Bromo 4,6 Dichlorobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of halogenated benzonitriles. core.ac.uk Calculations are often performed using the B3LYP functional combined with various basis sets, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.nettandfonline.com This approach has been successfully applied to similar molecules, like 3,5-dichlorobenzonitrile (B1202942) and m-bromobenzonitrile, yielding results that show good agreement with experimental data. researchgate.netconsensus.app

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. jchps.com For compounds like 2-Bromo-4,6-dichlorobenzonitrile, geometry optimization is performed to find the minimum energy conformation. jchps.com In related studies of substituted benzonitriles, computational methods have been used to determine bond lengths, bond angles, and dihedral angles. jchps.comnih.gov For instance, in 2-bromo-4-methylbenzonitrile, the molecule is found to be nearly planar. nih.gov The optimization of molecular geometry is a standard procedure in computational studies and is essential for subsequent calculations. researchgate.net

Vibrational Frequency Calculations and Spectral Simulation

Computational methods are extensively used to calculate the harmonic vibrational frequencies of molecules. science.govscience.govmdpi.com These calculated frequencies, after appropriate scaling, can be compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the vibrational modes. researchgate.netresearchgate.netscience.gov For example, in the study of 3,5-dichlorobenzonitrile, the calculated vibrational frequencies showed good agreement with the experimental spectra. researchgate.net The C≡N stretching vibration in benzonitrile (B105546) derivatives is a characteristic band that is readily identified in both experimental and theoretical spectra. core.ac.uk

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. Computational methods provide invaluable insights into the electronic structure of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the chemical reactivity and kinetic stability of a molecule. jchps.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net These frontier molecular orbitals play a crucial role in chemical reactions, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. jchps.com For related compounds, the HOMO and LUMO energies have been calculated to understand charge transfer within the molecule. core.ac.ukscience.gov

| Parameter | Value (eV) |

| HOMO Energy | -7.04 |

| LUMO Energy | -2.16 |

| Energy Gap | 4.88 |

Table 1: Theoretical electronic properties of a similar molecule, 2-Bromo-5-methoxybenzonitrile, calculated at the B3LYP/6-311++G(2d,p) level of theory. jchps.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netresearchgate.netchemrxiv.org The MEP surface displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net For various benzonitrile derivatives, MEP analysis has been used to identify the reactive parts of the molecule. tandfonline.comnih.gov In general, the electronegative atoms, such as nitrogen and chlorine, are associated with negative potential, while hydrogen atoms are associated with positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. wisc.edu It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugative interactions and intramolecular charge transfer. core.ac.ukresearchgate.net The stabilization energy associated with these interactions can be quantified using NBO analysis. researchgate.net This method has been applied to various substituted benzonitriles to understand the delocalization of electron density and the stability of the molecule. researchgate.netconsensus.appnih.gov It is important to note that the interpretation of charge-transfer energies from NBO analysis can be complex and subject to basis set effects. cam.ac.uk

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Studies

Theoretical chemistry provides powerful tools for understanding the subtle forces that govern molecular assembly and crystal packing. Among these, Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a critical method for visualizing and characterizing weak interactions within and between molecules. researchgate.net This approach is founded on the principle that non-covalent interactions can be identified in low-electron-density regions of a molecule. researchgate.net

The RDG is a dimensionless quantity derived from the electron density (ρ) and its first derivative (∇ρ). researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, different types of interactions can be distinguished. researchgate.net Typically, these plots reveal:

Strong attractive interactions , such as hydrogen bonds, which appear as distinct spikes at negative values.

Van der Waals (vdW) interactions , which are characterized by values near zero.

Strong repulsive interactions , or steric clashes, which are found at positive values.

These interactions can then be mapped onto the molecular structure in real space, with isosurfaces colored to represent the type of interaction. For instance, blue often indicates strong attraction, green signifies weak vdW forces, and red highlights steric repulsion. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are vital for modern technologies like data storage, signal processing, and telecommunications. nih.gov Organic molecules, particularly those with extended π-conjugated systems and electron donor-acceptor groups, are attractive candidates for NLO applications. nih.gov Computational chemistry, especially Density Functional Theory (DFT), serves as a primary tool for predicting the NLO response of novel compounds before their synthesis. nih.gov

The key parameters that quantify a molecule's NLO response are the polarizability (α) and the first-order hyperpolarizability (β). These tensors describe how the molecular dipole moment changes in the presence of an external electric field. For a material to exhibit a second-order NLO response (related to β), it must be non-centrosymmetric. nih.gov

Theoretical calculations for this compound would involve optimizing its geometry and then computing the α and β values, often using a finite field approach. The results are typically compared to a standard reference, like urea, to gauge their potential. Although specific data for this compound is not available, studies on other substituted benzonitriles demonstrate the methodology. The presence of the electron-withdrawing cyano and halogen groups on the benzene (B151609) ring suggests that the molecule could possess notable NLO properties.

Below is an illustrative table showing the kind of data generated in such computational studies, based on findings for a related chalcone (B49325) derivative. nih.gov

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | 4.96 D |

| Mean Polarizability (α) | 4.63 x 10⁻²³ |

| First Hyperpolarizability (β) | 1.98 x 10⁻²⁹ |

| Note: This table is for illustrative purposes only and shows data for (2E)-3-(4-fluorophenyl)-1-(4-{[(1E)-(4-fluorophenyl) methylene]amino}phenyl)prop-2-en-1-one, not this compound. nih.gov The values demonstrate the type of output obtained from NLO calculations. |

Quantum Chemical Studies of Reaction Mechanisms and Energetics

Quantum chemical calculations are indispensable for elucidating the mechanisms and energetic landscapes of chemical reactions. nih.govdiva-portal.org By using methods like DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov This allows for the calculation of key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea), which govern the feasibility and rate of a transformation. nih.govosti.gov

For a molecule like this compound, computational studies could investigate a variety of reactions. A prominent area of study for substituted benzonitriles is C-C bond activation, particularly the cleavage of the strong C-CN bond by transition metal catalysts. utexas.eduacs.org DFT calculations can model the oxidative addition of a metal complex to the C-CN bond, determine the energies of intermediates and transition states, and clarify the influence of substituents (like bromo and chloro groups) on the reaction barrier. osti.govacs.org Such studies often compare the energetics of different pathways to predict the most likely mechanism. osti.gov

Another common reaction type for this class of compounds is nucleophilic aromatic substitution (SNAr). diva-portal.org For example, the reaction of a related compound, 3-bromo-2,6-dichlorobenzonitrile (B3239784), with hydrazine (B178648) is a key step in the synthesis of a pharmaceutical intermediate. mdpi.com Theoretical studies can model the reaction pathway, confirm whether it proceeds through a stepwise or concerted mechanism, and analyze the stability of any intermediates, providing insights that are critical for optimizing reaction conditions in industrial processes. diva-portal.orgmdpi.com

The energetic data obtained from these calculations are typically presented in tables that compare the relative energies of different species along the reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State | Energy barrier | Calculated Value |

| Intermediate | Stable mid-point | Calculated Value |

| Products | Final materials | Calculated Value |

| Note: This table represents a typical format for presenting reaction energetics. The values are placeholders and would be determined through specific quantum chemical calculations for a given reaction. |

Applications and Advanced Materials Research Involving 2 Bromo 4,6 Dichlorobenzonitrile

2-Bromo-4,6-dichlorobenzonitrile as a Synthetic Intermediate for Pharmaceutical Scaffolds

Halogenated benzonitriles are crucial precursors in medicinal chemistry due to their versatile reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring, facilitating the construction of complex, biologically active heterocyclic structures.

A prominent application of this chemical class is in the synthesis of key fragments for antiviral drugs. For instance, a structural isomer, 3-bromo-2,6-dichlorobenzonitrile (B3239784), is a pivotal intermediate in a cost-effective synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a critical heterocyclic fragment of Lenacapavir. Current time information in Bangalore, IN.scbt.comresearchgate.netsemanticscholar.org Lenacapavir is a potent, long-acting HIV-1 capsid inhibitor. researchgate.net

The synthesis begins with the inexpensive starting material 2,6-dichlorobenzonitrile (B3417380). acs.org This precursor undergoes a highly regioselective bromination to yield 3-bromo-2,6-dichlorobenzonitrile. semanticscholar.org Subsequent cyclization of this intermediate with hydrazine (B178648) hydrate (B1144303) forms the desired 7-bromo-4-chloro-1H-indazol-3-amine. semanticscholar.org This multi-step process has been optimized for large-scale production, avoiding the need for expensive reagents and complex purification methods like column chromatography, thus providing a more economical and safer manufacturing route. Current time information in Bangalore, IN.acs.org

Research has focused on optimizing the bromination step to ensure high yield and purity. The table below summarizes the optimized conditions for this key transformation.

| Parameter | Condition | Finding | Source |

| Starting Material | 2,6-dichlorobenzonitrile | Inexpensive and readily available raw material. | Current time information in Bangalore, IN.acs.org |

| Brominating Agent | N-bromosuccinimide (NBS) | Identified as the optimal reagent over alternatives like Br₂ which can cause side reactions. | Current time information in Bangalore, IN. |

| Acid/Solvent | 96% Sulfuric Acid (H₂SO₄) | Acts as both a solvent and a catalyst for the reaction. | |

| Stoichiometry | 1.07 eq. NBS, 10 eq. H₂SO₄ | Optimized for high conversion and regioselectivity. | |

| Temperature | 25 °C | Mild reaction conditions enhance safety and practicality. | |

| Yield | 76–81% | High isolated yield of the desired 3-bromo-2,6-dichlorobenzonitrile intermediate. | Current time information in Bangalore, IN. |

This interactive table summarizes the optimized conditions for the regioselective bromination of 2,6-dichlorobenzonitrile.

The unique substitution pattern of bromo-dichlorobenzonitrile isomers makes them versatile platforms for creating advanced pharmaceutical intermediates. The differential reactivity of the halogen atoms (bromine vs. chlorine) allows for selective and sequential chemical modifications. These compounds can participate in various reactions, including:

Nucleophilic Aromatic Substitution (SNAr): The chlorine and bromine atoms can be displaced by nucleophiles to introduce new functional groups. reagentia.eu

Cross-Coupling Reactions: The bromo-substituent is particularly amenable to palladium-catalyzed reactions like Suzuki and Heck couplings, enabling the formation of carbon-carbon bonds to build more complex molecular architectures. nih.gov

Cyclization Reactions: As seen in the Lenacapavir intermediate synthesis, these compounds react with binucleophiles like hydrazine to form heterocyclic ring systems, which are common scaffolds in many drugs. semanticscholar.org

The nitrile group itself is a key pharmacophore that can act as a hydrogen bond acceptor, mimicking carbonyl groups found in biological systems, or it can be chemically transformed into other functional groups like amines or carboxylic acids. semanticscholar.org This versatility allows medicinal chemists to use compounds like this compound as starting points for a diverse range of therapeutic agents.

Integration into Agrochemical Lead Compound Development

The benzonitrile (B105546) scaffold is also significant in the agrochemical sector. The parent compound, 2,6-dichlorobenzonitrile, known by its common name Dichlobenil (B1670455), is a well-established herbicide. researchgate.netbldpharm.com This provides a foundation for developing new agrochemical agents through chemical modification.

The development of new agrochemicals often involves modifying a known active compound to enhance its potency, broaden its spectrum of activity, or improve its environmental profile. Starting with the Dichlobenil structure, the introduction of a bromine atom to create isomers like this compound is a classic lead optimization strategy.

Introducing a third halogen can influence several properties:

Lipophilicity: Affects the compound's absorption and translocation within the target plant.

Metabolic Stability: Can block sites of metabolic degradation, potentially increasing persistence and efficacy.

Binding Affinity: May alter the interaction with the target enzyme, leading to increased inhibitory activity.

Research in this area explores how different halogenation patterns on the benzonitrile ring impact herbicidal or fungicidal properties, aiming to discover novel compounds with superior performance for crop protection. nih.gov

The primary mode of action for the herbicide Dichlobenil (2,6-dichlorobenzonitrile) is the inhibition of cellulose (B213188) biosynthesis. researchgate.netgoogle.com Cellulose is a vital structural component of plant cell walls, and its disruption leads to arrested growth and, ultimately, the death of susceptible plants. google.com

Dichlobenil is one of several chemical inhibitors used to study the complex process of cellulose synthesis. These inhibitors are classified based on their effect on the cellulose synthase (CESA) complexes located in the plant cell's plasma membrane.

| Inhibitor Class | Example Compound(s) | Effect on CESA Complexes | Source |

| Group 1 | Isoxaben, Thaxtomin A | Depletion of CESA complexes from the plasma membrane. | researchgate.net |

| Group 2 | Dichlobenil (DCB), Indaziflam | Hyper-accumulation and cessation of movement of CESA complexes in the plasma membrane. | researchgate.net |

| Group 3 | Morlin, Cobtorin | Induces aberrant movement and trajectories of CESA complexes. | researchgate.net |

This interactive table outlines different classes of cellulose biosynthesis inhibitors and their mechanisms of action.

Studies using Dichlobenil have been instrumental in understanding how CESA proteins are trafficked and assembled. The biochemical pathway disrupted by Dichlobenil and its analogs represents a key target for the design of new herbicides. Therefore, brominated derivatives of dichlorobenzonitrile are of significant interest for their potential to interact with this pathway, possibly with greater potency or different selectivity.

Role in the Development of Functional Materials

While the primary applications of this compound and its isomers are in the life sciences, the unique electronic properties of halogenated benzonitriles suggest potential roles in materials science. Although specific applications for this compound are not yet widely documented, related compounds are being explored in several areas.

Halogen functionalization is a known strategy for tuning the electronic and physical properties of materials. researchgate.net For example, halogenated benzonitrile derivatives have been used to modify graphitic carbon nitride (g-C₃N₄) to create novel photocatalysts. researchgate.net The introduction of halogen atoms can alter the electronic band structure and enhance photocatalytic activity under light irradiation. researchgate.net

Furthermore, benzonitrile itself can be used as a solvent in the oxidative polymerization of aniline (B41778) to produce polyaniline, a well-known conductive polymer. The nitrile functionality and halogen substituents on compounds like this compound could potentially be leveraged in the synthesis of novel polymers with tailored properties, such as:

Conductive Polymers: The aromatic and nitrile components could be incorporated into polymer backbones for applications in electronics. researchgate.netresearchgate.net

High-Performance Polymers: Halogen atoms can enhance flame retardancy and thermal stability.

Liquid Crystals: The rigid, planar structure of such molecules is a common feature in liquid crystal design.

These applications remain largely exploratory for this specific class of compounds, but they represent a promising frontier for future research beyond the established roles in pharmaceuticals and agrochemicals.

Applications in Liquid Crystal Technology

There is no information available in scientific literature or patents that describes the application of this compound in the formulation or development of liquid crystal technologies. Research on liquid crystals often involves compounds with specific molecular geometries and electronic properties that enable the formation of mesophases. However, the suitability and performance of this compound for this purpose have not been reported.

Exploration in Advanced Organic Material Synthesis

Similarly, there are no specific research findings or detailed studies on the exploration of this compound as a precursor or key building block in the synthesis of advanced organic materials. The synthesis of such materials, which can include polymers, dyes, and electronic materials, often relies on versatile and reactive starting materials. While the structure of this compound suggests potential for chemical modification, its specific use in creating novel organic materials is not documented in the available literature.

Environmental Fate and Degradation Mechanisms of Halogenated Benzonitriles

Microbial Degradation Pathways of Dichlorobenzonitrile Analogs

Microbial activity is a primary driver in the breakdown of halogenated benzonitriles in the environment. helsinki.fiscispace.com Bacteria and fungi have evolved enzymatic machinery capable of transforming these complex molecules. helsinki.fiscispace.com Two principal degradation pathways have been identified for dichlorobenzonitrile analogs: hydrolysis of the nitrile group and reductive dehalogenation.

Hydrolysis of Nitrile Groups to Amides and Carboxylates

A common initial step in the microbial degradation of benzonitrile (B105546) herbicides is the hydrolysis of the nitrile group (-CN). oup.comresearchgate.netresearchgate.net This transformation can proceed through two enzymatic routes:

Nitrile hydratase: This enzyme catalyzes the hydration of the nitrile to the corresponding amide. For example, 2,6-dichlorobenzonitrile (B3417380) (dichlobenil) is converted to 2,6-dichlorobenzamide (B151250) (BAM). helsinki.firesearchgate.net

Nitrilase: This enzyme directly hydrolyzes the nitrile group to a carboxylic acid. helsinki.fidocumentsdelivered.com

Studies on various Rhodococcus species have demonstrated their ability to convert benzonitrile herbicides into amides and, in some cases, further to carboxylic acids. oup.comresearchgate.net For instance, Rhodococcus erythropolis A4 can hydrolyze 2,6-dichlorobenzamide to 2,6-dichlorobenzoic acid. oup.comresearchgate.net The conversion of the nitrile to an amide is often the first step in the mineralization of these herbicides. oup.comresearchgate.net However, this initial transformation is not necessarily a detoxification step, as the resulting amides can sometimes exhibit increased toxicity. oup.comresearchgate.net

The degradation of dichlobenil (B1670455) to BAM has been observed to be a widespread phenomenon in soils, indicating a common capability among soil bacteria. researchgate.net However, the subsequent degradation of BAM appears to be more limited and often requires specific microbial populations that may have adapted in previously exposed environments. nih.gov

Reductive Dehalogenation Processes

Reductive dehalogenation is a significant microbial process for the breakdown of halogenated aromatic compounds, particularly under anaerobic conditions. acs.orgacs.org This process involves the removal of halogen atoms (such as chlorine or bromine) and their replacement with hydrogen atoms. researchgate.net The ease of reductive dehalogenation generally follows the order of I > Br > Cl > F, which corresponds to the decreasing strength of the carbon-halogen bond. acs.org

For halogenated benzonitriles, reductive dehalogenation can occur, leading to less halogenated and often less toxic intermediates. For example, under anaerobic conditions, the degradation of bromoxynil (B128292) has been shown to proceed via reductive debromination. researchgate.net In the case of dichlobenil, the production of ortho-chlorobenzamide from BAM in some soils suggests a dechlorination step has occurred. nih.gov

The regioselectivity of dehalogenation, meaning which halogen is removed from a polyhalogenated compound, can be influenced by the electronic properties of the molecule. acs.orgoup.com Computational models have shown that the removal of halogens is often governed by the least negative partial charge of the halogen atom. acs.org

Biotransformation Studies in Environmental Systems

The transformation of dichlorobenzonitrile analogs has been studied in various environmental matrices, primarily focusing on soil and sediment systems. These studies reveal that the degradation pathways and rates are highly dependent on the specific environmental conditions and the microbial communities present.

In soil environments, the primary metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile) is consistently identified as 2,6-dichlorobenzamide (BAM). helsinki.firesearchgate.netnih.gov The degradation of dichlobenil to BAM can occur relatively quickly in topsoil. helsinki.fi However, BAM itself is often found to be much more persistent. helsinki.finih.gov

The degradation of BAM is significantly enhanced in soils that have a history of dichlobenil exposure. helsinki.finih.gov In these adapted soils, BAM can be further transformed through two main pathways:

Hydrolysis to 2,6-dichlorobenzoic acid (2,6-DCBA). nih.gov

Dechlorination to ortho-chlorobenzamide (OBAM), which is then hydrolyzed to ortho-chlorobenzoic acid. nih.gov

In contrast, in unexposed soils, BAM often acts as a dead-end metabolite. nih.gov Studies have also shown that while dichlobenil degradation occurs in the upper soil layers, it is limited in deeper, unsaturated zones and absent in aquifer sediments. nih.gov This suggests that dichlobenil reaching aquifers is unlikely to contribute to BAM contamination at those depths. nih.gov

Certain bacterial strains, such as Aminobacter spp., have been isolated from dichlobenil-treated soils and have demonstrated the ability to mineralize not only BAM but also the parent compound, dichlobenil, and other metabolites like ortho-chlorobenzonitrile and ortho-chlorobenzoic acid. asm.org

Persistence and Environmental Mobility of Related Halogenated Benzonitriles

The persistence and mobility of halogenated benzonitriles and their metabolites are critical factors in determining their potential for environmental contamination, particularly of water resources.

Dichlobenil itself is relatively volatile and tends to sorb to soil organic matter. epa.gov Its degradation in soil generally follows first-order kinetics, with half-lives ranging from a few weeks to several months, depending on soil type and temperature. researchgate.net

The primary metabolite, 2,6-dichlorobenzamide (BAM), exhibits significantly different environmental behavior. BAM has a high water solubility and a low affinity for sorption to soil particles. helsinki.fi These properties make it highly mobile in the soil profile and susceptible to leaching into groundwater. helsinki.finih.gov Consequently, BAM is a frequently detected groundwater contaminant. nih.govasm.org

The persistence of BAM is a major concern. In pristine surface soils, its half-life can be several years, and often no degradation is observed at all. helsinki.fi In deeper aquifer systems, the degradation of BAM is insignificant, indicating that once it contaminates an aquifer, it is likely to persist for a long time. nih.gov This highlights the limited potential for natural attenuation of BAM in groundwater. nih.gov

The persistence of halogenated compounds, in general, is a recognized environmental issue. Chemicals that are persistent and bioaccumulative are of particular concern due to their potential for long-range transport and accumulation in organisms. pnas.org The assessment of persistence and mobility is becoming an integral part of chemical risk assessment to protect freshwater resources. nih.gov

Advanced Analytical Techniques for Metabolite Identification in Environmental Samples

Identifying the transformation products of halogenated benzonitriles in complex environmental samples requires sophisticated analytical techniques. The low concentrations and the presence of a complex sample matrix necessitate methods with high sensitivity and selectivity. acs.orgnih.gov

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of dichlobenil and its metabolites. nih.gov When coupled with mass spectrometry (MS), it provides a powerful tool for both separation and identification.

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is particularly valuable for non-targeted and suspect screening analysis. acs.orgnih.gov This approach allows for the detection and identification of a wide range of potential metabolites without the need for reference standards for every single compound. acs.orgnih.gov The workflow typically involves:

Sample preparation: This may include solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. acs.orgnih.gov

Chromatographic separation: Reversed-phase liquid chromatography is commonly employed to separate the parent compound and its metabolites. acs.org

Mass spectrometric detection: HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. Tandem mass spectrometry (MS/MS) is used to fragment the molecules, and the resulting fragmentation patterns provide structural information for identification. acs.orgnih.gov

In silico prediction tools are increasingly used in conjunction with analytical measurements. acs.orgnih.gov These tools can predict potential metabolites of a parent compound, creating a suspect list that can guide the data analysis and increase the confidence in metabolite identification. nih.gov

Molecular networking is another advanced data analysis strategy that groups compounds with similar fragmentation patterns. This can help to identify related compounds, such as a parent compound and its transformation products, even when some of the structures are unknown. acs.org

Other analytical platforms used in metabolomics that are applicable to the identification of environmental metabolites include:

Gas Chromatography-Mass Spectrometry (GC-MS) nih.govsysrevpharm.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS) nih.govsysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govsysrevpharm.org

These advanced analytical workflows are essential for elucidating the complex degradation pathways of halogenated benzonitriles and for a comprehensive environmental risk assessment.

Data Tables

Table 1: Microbial Degradation of Dichlorobenzonitrile Analogs

| Compound | Degradation Pathway | Key Metabolite(s) | Microbial Strain(s) | Reference(s) |

|---|---|---|---|---|

| 2,6-Dichlorobenzonitrile (Dichlobenil) | Nitrile Hydrolysis | 2,6-Dichlorobenzamide (BAM) | Rhodococcus spp., Aminobacter spp., various soil bacteria | oup.comresearchgate.netresearchgate.netasm.org |

| 2,6-Dichlorobenzamide (BAM) | Hydrolysis, Reductive Dechlorination | 2,6-Dichlorobenzoic Acid, ortho-Chlorobenzamide | Rhodococcus erythropolis A4, Aminobacter spp. | oup.comresearchgate.netnih.gov |

Table 2: Environmental Fate Parameters of Dichlobenil and BAM

| Compound | Property | Value/Description | Implication | Reference(s) |

|---|---|---|---|---|

| 2,6-Dichlorobenzonitrile (Dichlobenil) | Persistence in soil | Half-life of weeks to months | Moderately persistent in topsoil | researchgate.net |

| 2,6-Dichlorobenzonitrile (Dichlobenil) | Mobility | Sorbs to soil organic matter | Low mobility | epa.gov |

| 2,6-Dichlorobenzamide (BAM) | Persistence in soil | Half-life can be years in unadapted soil | Highly persistent | helsinki.fi |

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for 2-Bromo-4,6-dichlorobenzonitrile Synthesis

The principles of green chemistry are increasingly central to the development of new synthetic routes in the chemical industry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. For the synthesis of this compound, which often starts from 2,6-dichlorobenzonitrile (B3417380), research is moving towards more environmentally benign processes.

Recent studies have focused on creating practical and economical syntheses from inexpensive starting materials, which is a core tenet of green chemistry. mdpi.comchemrxiv.org For instance, the synthesis of a key intermediate for the anti-HIV drug Lenacapavir starts with 2,6-dichlorobenzonitrile and involves a highly regioselective bromination step. mdpi.comchemrxiv.org Researchers have successfully identified milder bromination conditions using N-bromosuccinimide (NBS) in sulfuric acid, which avoids the extreme exothermic reactions seen with older methods like using potassium bromate (B103136) and sulfuric acid. mdpi.com This not only improves safety but also enhances the yield. mdpi.com

Another green approach involves the vapor phase ammoxidation of 2,6-dichlorotoluene (B125461) over an oxide catalyst to produce 2,6-dichlorobenzonitrile, a key precursor. scispace.com This method is an example of catalytic efficiency that reduces the stoichiometric waste associated with more traditional syntheses. scispace.com Furthermore, developing efficient, mild, and iodide-mediated indirect electrooxidation methods represents a green and efficient route that could be adapted for industrial-scale preparation of aromatic nitriles. researchgate.net The use of recyclable and less toxic catalysts is a key goal in this area.

Table 1: Comparison of Bromination Methods for Dichlorobenzonitrile Derivatives

| Method | Reagents | Advantages | Disadvantages | Source |

| Traditional | Potassium Bromate / Sulfuric Acid | Effective bromination | Highly exothermic, potential safety risks | mdpi.com |

| Greener Approach | N-Bromosuccinimide (NBS) / Sulfuric Acid | Milder conditions, improved safety, high yield | Still requires strong acid | mdpi.com |

| Catalytic | Vapor Phase Ammoxidation | High atom economy, suitable for industrial scale | Requires specialized equipment (for precursor synthesis) | scispace.com |

| Electrochemical | Iodide-mediated Electrooxidation | Mild conditions, high efficiency | Requires electrochemical setup | researchgate.net |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms in real-time is crucial for optimizing chemical processes. Advanced spectroscopic techniques are at the forefront of this effort, allowing chemists to monitor reactions as they happen (in-situ).

For reactions involving nitriles like this compound, Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful tool. nih.gov The nitrile group (C≡N) has a distinct vibrational frequency that is sensitive to its local chemical environment. researchgate.net This allows the nitrile stretching vibration (νCN) to be used as an effective spectroscopic probe to monitor the progress of a reaction, such as its consumption or the formation of new bonds. researchgate.net

Future applications could involve coupling these spectroscopic methods with flow chemistry reactors. This combination would enable precise control over reaction conditions while simultaneously collecting real-time data on reaction intermediates and product formation. Techniques like Direct Analysis in Real Time (DART) mass spectrometry, especially when combined with high-resolution analyzers like Orbitrap, could also be adapted for the high-throughput screening and analysis of reaction mixtures with minimal sample preparation, providing rapid insights into reaction outcomes. lcms.cz

Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. rsc.org These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby accelerating the discovery and development of new molecules and synthetic routes. neurips.ccyoutube.com

For halogenated aromatic compounds like this compound, ML models are being developed to predict various characteristics, from reactivity to toxicity. oup.comnih.gov For example, a model could be trained to predict the relative reactivity of the bromine and chlorine atoms towards different nucleophiles under various conditions, guiding the design of selective chemical transformations. Studies have already shown that ML models can successfully learn to distinguish subtle electronic effects in aryl halides, providing atom-level insights into reactivity. arxiv.org

Furthermore, generative AI models and large language models (LLMs) specialized for chemistry, such as Chemma, are emerging as powerful assistants for synthetic planning. arxiv.org These tools can suggest retrosynthetic pathways, predict reaction yields, and even help optimize reaction conditions in an active learning framework where the AI suggests experiments to perform. arxiv.orgnih.govethz.ch By inputting the structure of this compound, a chemist could use such a system to explore novel, previously unconsidered reactions and applications for the compound.

Table 2: Applications of AI/ML in Chemical Research for Halogenated Benzonitriles

| AI/ML Application | Description | Potential Impact on this compound | Source |

| Reactivity Prediction | Models trained on reaction data to predict the most likely site of reaction and the outcome. | Predicts whether the bromo or chloro group is more reactive in a given reaction; suggests optimal conditions. | rsc.orgneurips.ccnih.gov |

| Property Prediction | Predicts physical, chemical, and toxicological properties based on molecular structure. | Estimates solubility, stability, and potential toxicity without initial lab experiments. | oup.com |

| Synthesis Planning | Generative models propose step-by-step synthetic routes to a target molecule. | Suggests novel and efficient ways to synthesize or derivatize the compound. | youtube.comarxiv.org |

| Reaction Optimization | AI integrated into an active learning loop to autonomously explore and optimize reaction conditions for highest yield. | Systematically improves the yield of reactions involving the compound, reducing waste and cost. | arxiv.org |

Exploration of Novel Catalytic Systems for Transformations of this compound

Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems offers new ways to transform molecules like this compound with high efficiency and selectivity. The presence of multiple halogen atoms and a nitrile group on the benzene (B151609) ring makes it a versatile substrate for various catalytic cross-coupling reactions.

Future research will likely focus on several key areas:

Single-Atom Catalysts (SACs): These represent the ultimate in atom efficiency, with isolated metal atoms dispersed on a support material. nih.gov SACs bridge the gap between homogeneous and heterogeneous catalysis, offering high selectivity for transformations like selective hydrogenations and cross-coupling reactions (e.g., Suzuki coupling). nih.gov Applying SACs could allow for the selective transformation of one halogen over another on the this compound core.

Advanced Metal-Based Catalysts: While palladium catalysts are widely used for cross-coupling reactions involving aryl halides, research continues into more cost-effective and robust alternatives using transition metals like nickel, cobalt, and iron. researchgate.netmdpi.com For example, nickel-catalyzed cyanation reactions have shown broad functional group tolerance and are a promising area of exploration. researchgate.net

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under very mild conditions. Photoredox catalysts could enable novel transformations of this compound that are not accessible through traditional thermal methods.

These advanced catalytic systems will be instrumental in synthesizing new derivatives of this compound for applications in materials science and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-4,6-dichlorobenzonitrile with high purity?

Methodological Answer: The synthesis typically involves halogenation and nitrile functionalization. A common approach is nucleophilic aromatic substitution (SNAr) on pre-halogenated benzene derivatives. For example, starting with 4,6-dichlorobenzonitrile, bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at controlled temperatures (60–80°C) to avoid over-bromination . Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity. Validate purity using HPLC or GC-MS, as suppliers like Sigma-Aldrich often omit analytical data for such intermediates .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combine spectroscopic techniques:

- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations). The benzonitrile group shows characteristic C≡N stretching at ~2230 cm in IR .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 249.85 (C₇H₂BrCl₂N).

- X-ray Crystallography : For definitive confirmation, crystallize the compound and analyze its lattice structure, though this may require extensive optimization due to low melting points observed in analogs (e.g., 65–67°C for 1-bromo-2,6-dichlorobenzene) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

Methodological Answer: Discrepancies in spectral data (e.g., IR stretching frequencies or NMR shifts) often arise from impurities or solvent effects. For example:

- IR Variability : Compare with EPA-IR vapor phase library data for analogs like 3-bromo-4-fluorobenzonitrile, ensuring measurements are taken under identical conditions (neat vs. KBr pellet) .

- NMR Solvent Effects : Run experiments in deuterated DMSO vs. CDCl₃; aromatic proton shifts may vary due to solvent polarity.

- Cross-Validation : Use computational tools (e.g., ACD/Labs or ChemDraw) to simulate spectra and identify outliers .

Q. What strategies mitigate side reactions in cross-coupling applications of this compound?

Methodological Answer: In Suzuki-Miyaura or Ullmann couplings, competing dehalogenation or nitrile hydrolysis can occur. Mitigation strategies include:

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for bromine-selective coupling, as chloro groups are less reactive .

- Solvent Optimization : Employ anhydrous DMF or toluene to prevent hydrolysis of the nitrile group.

- Temperature Control : Maintain reactions at 80–100°C to balance reactivity and stability. Monitor intermediates via LC-MS to detect degradation products .

Q. How does steric and electronic effects influence the reactivity of this compound in heterocyclic synthesis?

Methodological Answer: The electron-withdrawing Cl and Br substituents activate the benzene ring toward electrophilic substitution but create steric hindrance. For example:

- Cyanide Displacement : The nitrile group directs incoming nucleophiles to the para position relative to Br, but steric crowding from Cl atoms may reduce yields. Computational modeling (e.g., Gaussian) can predict regioselectivity .

- Heterocycle Formation : In pyrimidine synthesis (e.g., 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile), microwave-assisted reactions improve efficiency by reducing reaction times and minimizing decomposition .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) for this compound?

Methodological Answer: Variations in melting points (e.g., 65–67°C for 1-bromo-2,6-dichlorobenzene vs. 108–110°C for hydroxy analogs) often reflect polymorphic forms or impurities . To resolve:

- DSC Analysis : Perform differential scanning calorimetry to identify polymorph transitions.

- Recrystallization Screening : Test solvents like acetonitrile or ethyl acetate to isolate pure crystalline forms.

- Supplier Verification : Cross-check data from multiple vendors (e.g., Kanto Reagents vs. Thermo Scientific) and prioritize peer-reviewed literature over commercial catalogs .

Q. What are best practices for evaluating the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC every 30 days.

- Light Sensitivity : UV/Vis spectroscopy can detect photodegradation; amber vials are recommended for long-term storage .

- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the nitrile group, which is prone to forming carboxylic acids under humid conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.